Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate
Description
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS: 40361-79-3) is a nitro-substituted imidazole derivative featuring a methyl ester group at position 4 and a nitro group at position 2 of the imidazole ring. Its molecular formula is C₇H₇N₃O₄, with a molecular weight of 197.15 g/mol. This compound belongs to the 5-membered heterocycle family, which is critical in medicinal chemistry due to its role in drug design, particularly in antimicrobial and antitumor agents .
Properties
IUPAC Name |
methyl 3-methyl-2-nitroimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWOZOPNUFRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878902 | |
| Record name | 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40361-79-3 | |
| Record name | Methyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40361-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040361793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40361-79-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate generally proceeds via cyclization of amido-nitriles or related precursors, followed by nitration and esterification steps. Key synthetic features include:
Cyclization of Amido-nitriles: The initial step often involves the formation of the imidazole ring by cyclization of amido-nitrile intermediates. This reaction typically employs a nickel catalyst under mild temperature conditions to promote ring closure while preserving functional groups.
Nitration: Introduction of the nitro group at the 2-position of the imidazole ring is achieved via controlled nitration reactions. Selective nitration is critical to avoid over-substitution or degradation of sensitive functional groups.
Esterification: The carboxylic acid function at the 4-position is esterified to the methyl ester using methanol in the presence of acidic catalysts such as sulfuric acid. This step enhances the compound’s stability and solubility.
Purification: Final purification is commonly performed by recrystallization or chromatographic methods to achieve high purity suitable for pharmaceutical applications.
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Cyclization | Amido-nitrile, nickel catalyst | Mild (e.g., 40-80 °C) | Functional group compatibility |
| Nitration | Nitrating agent (e.g., HNO3/H2SO4 mixture) | Controlled (0-25 °C) | Selective nitration |
| Esterification | Methanol, sulfuric acid | 60-80 °C | Acid-catalyzed ester formation |
| Purification | Recrystallization or chromatography | Ambient | Ensures high purity |
These steps are optimized in industrial settings to maximize yield and purity, often scaling up with process controls to maintain reproducibility.
Industrial Production Methods
Industrial synthesis of this compound involves large-scale batch or continuous processes with optimized parameters:
Hydrolysis and Alcoholysis: Analogous to processes used in related nitro-substituted methyl esters, industrial methods may include hydrolysis of nitrile precursors with inorganic bases (e.g., sodium hydroxide or potassium hydroxide) followed by alcoholysis with sulfuric acid and methanol to form the methyl ester.
Reaction Optimization: Parameters such as molar ratios, temperature, and acid concentration are carefully controlled. For example, sulfuric acid concentration in methanol is maintained between 15-40%, with reaction temperatures in the 60-80 °C range to facilitate efficient esterification without side reactions.
Yield and Purity: Industrial processes focus on maximizing yield (typically above 80%) and achieving purity levels suitable for pharmaceutical intermediates, often exceeding 98% after purification.
| Parameter | Typical Industrial Range | Remarks |
|---|---|---|
| Inorganic base amount | 0.1-4 mol per mol nitrile | Sodium hydroxide or potassium hydroxide |
| Hydrolysis temperature | 45-65 °C | Depends on base used |
| Sulfuric acid ratio | 3-9 mol per mol amide | In sulfuric acid-methanol solution |
| Sulfuric acid concentration | 15-40% | Acid strength for esterification |
| Alcoholysis temperature | 60-80 °C | Optimal for methyl ester formation |
These parameters are adapted from related nitro-methyl benzoate ester syntheses and provide a framework for the preparation of this compound.
Chemical Reaction Analysis Relevant to Preparation
Understanding the chemical behavior of the compound during synthesis is critical:
Reduction Potential: The nitro group can be selectively reduced to an amino group if required, using hydrogen gas and palladium catalysts, which can be a downstream modification step.
Substitution Reactions: The nitro group is also susceptible to nucleophilic substitution, allowing derivatization post-synthesis.
Oxidation Sensitivity: The methyl group at the 3-position can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., potassium permanganate), which must be avoided or controlled during synthesis.
These considerations influence the choice of reagents and conditions during preparation to avoid unwanted side reactions.
Comparative Notes on Related Compounds
While direct literature on this compound is limited, synthesis methods often parallel those for ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, which is prepared from ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate via nitration and esterification steps. This similarity supports the general synthetic approach described here.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Cyclization | Amido-nitrile, nickel catalyst | 40-80 °C | Formation of imidazole ring |
| Nitration | HNO3/H2SO4 or equivalent nitrating agent | 0-25 °C | Selective nitro group introduction |
| Hydrolysis (Industrial) | NaOH or KOH, water | 45-65 °C | Conversion of nitrile to amide |
| Alcoholysis | Methanol, sulfuric acid | 60-80 °C | Ester formation |
| Purification | Recrystallization/chromatography | Ambient | Achieve high purity |
This comprehensive overview consolidates diverse research findings and industrial practices to provide an authoritative guide on the preparation of this compound, ensuring a professional and detailed understanding suitable for research and production applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: Methyl 3-methyl-2-amino-3H-imidazole-4-carboxylate.
Substitution: Various substituted imidazole derivatives.
Oxidation: Methyl 3-carboxy-2-nitro-3H-imidazole-4-carboxylate.
Scientific Research Applications
Antimicrobial Properties
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate belongs to the nitroimidazole class, which is renowned for its antimicrobial activity against various pathogens, particularly anaerobic bacteria and protozoa. The compound's mechanism involves the bioactivation of the nitro group, leading to the formation of reactive nitrogen species (RNS) that exert cytotoxic effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | X μg/mL (to be determined) |
| Staphylococcus aureus | Y μg/mL (to be determined) |
Note: Specific MIC values need to be sourced from experimental studies.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The active form of the compound induces apoptosis through oxidative stress mechanisms, disrupting cellular processes critical for cancer cell survival.
Case Study Insights :
- A study demonstrated that treatment with this compound led to reduced cell viability in several cancer cell lines, highlighting its potential as an anticancer agent.
- Mechanistic studies revealed that the compound's active metabolites are crucial in mediating these cytotoxic effects.
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications and derivatizations, making it valuable in developing new pharmaceuticals and materials.
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions with appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-nitroaniline with ethyl chloroformate in the presence of a base.
Industrial Applications
This compound is utilized in several industrial applications:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
- Material Science : The compound can be used in creating new materials with specific chemical properties due to its ability to undergo various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy.
Comparison with Similar Compounds
Structural Differences and Implications
Functional Group Effects :
- Carboxylic Acid vs. Ester : The carboxylic acid derivative (CAS: 50700-55-5) is more hydrophilic, favoring aqueous solubility, whereas ester derivatives (methyl or ethyl) improve stability against hydrolysis in biological systems .
- Nitro Group Reactivity : The nitro group at position 2 in all compounds may act as an electron-withdrawing group, influencing electrophilic substitution reactions and redox behavior in therapeutic applications .
Research and Commercial Considerations
- Availability : this compound’s discontinued status contrasts with its analogues, highlighting challenges in sourcing for research.
- Potential Applications: While direct studies on the target compound are sparse, structurally similar nitroimidazoles are explored for antimicrobial and radiosensitizing agents, suggesting possible overlapping utility .
Biological Activity
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a compound with notable biological properties, has been the subject of various studies focusing on its antimicrobial and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₆H₇N₃O₄
- CAS Number : 40361-79-3
- Molecular Weight : 171.14 g/mol
The compound features a nitro group, which is crucial for its biological activity, particularly in the context of antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to undergo bioactivation. This process involves the reduction of the nitro group, leading to the generation of reactive nitrogen species (RNS) that can interact with cellular targets:
- Bioactivation : The nitro group is reduced to form nitric oxide or related species.
- Cellular Interaction : These reactive species can modify cellular macromolecules such as DNA and proteins, leading to cytotoxic effects on cancer cells and pathogenic microorganisms.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, as summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.0 |
| Bacillus subtilis | 125.0 |
| Escherichia coli | 200.0 |
| Pseudomonas aeruginosa | 500.0 |
These results indicate that the compound has a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative strains .
Anticancer Activity
This compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance, flow cytometry analyses revealed that treatment with this compound resulted in significant apoptotic cell death in MCF cell lines .
Case Studies
- In Vivo Tumor Growth Suppression : In a study involving tumor-bearing mice, administration of this compound led to a marked reduction in tumor growth compared to untreated controls, suggesting its potential as an effective anticancer agent .
- Mechanistic Insights : Research indicates that the compound's mechanism may involve DNA methylation and subsequent disruption of DNA repair processes, similar to other imidazole derivatives used in cancer therapy .
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, goggles, lab coats, and fume hood use .
- Emergency protocols : For skin/eye contact, rinse with water immediately; for inhalation, move to fresh air .
- Waste disposal : Segregate chemical waste and avoid aqueous release due to potential nitro group toxicity .
How does the nitro group’s position affect bioactivity in imidazole derivatives?
Advanced Research Question
The 2-nitro group confers electron-withdrawing effects, influencing redox properties and binding to biological targets (e.g., nitroreductases in anaerobic bacteria). Comparatively, 4-nitro isomers (e.g., 2-methyl-4-nitroimidazole, ) show reduced antimicrobial potency due to steric hindrance or altered electronic profiles .
Methodological Insight : Use cyclic voltammetry to assess redox potentials and correlate with bioactivity data.
How to address discrepancies in reported biological activities of structural analogs?
Advanced Research Question
Discrepancies often arise from:
- Substituent variations : highlights how chloro vs. methoxy groups alter pharmacokinetics (e.g., logP, solubility).
- Assay conditions : Standardize in vitro assays (e.g., MIC testing for antimicrobial activity) to control variables like pH and oxygen levels .
Resolution Strategy : Perform meta-analyses of SAR studies to identify outlier data and validate via orthogonal assays.
What computational methods predict the compound’s reactivity and target interactions?
Advanced Research Question
- Density Functional Theory (DFT) : Models electron distribution at the nitro and carboxylate groups to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Utilizes PubChem 3D conformers () to simulate binding to nitroreductase enzymes or DNA minor grooves .
Tool Recommendation : Software like Gaussian (DFT) and AutoDock Vina (docking) for predictive modeling.
How to design derivatives to improve pharmacokinetic properties?
Advanced Research Question
- Ester hydrolysis : Replace the methyl ester with hydrophilic groups (e.g., carboxylate salts) to enhance solubility, as seen in ethyl imidazo-triazole derivatives ().
- Nitro group reduction : Synthesize amine derivatives (e.g., 3-methyl-2-aminoimidazole) to reduce cytotoxicity while retaining activity .
Methodological Insight : Use logP calculations (e.g., ACD/Labs) to balance lipophilicity and bioavailability.
What are the challenges in scaling up synthesis while maintaining purity?
Advanced Research Question
- Reaction optimization : Adjust temperature and catalyst loading (e.g., SOCl₂ for chlorination, ) to prevent side reactions.
- Purification : Employ flash chromatography or preparative HPLC () for gram-scale purification .
- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor nitro group stability during scale-up.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
